molecular formula C22H19ClN2O3 B386532 N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide

Cat. No.: B386532
M. Wt: 394.8g/mol
InChI Key: OGTSGMJPVMDOPL-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with substituents that include a 2-chlorobenzylidene group and a 3-methoxybenzyl group. Its molecular formula is C16H15ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-[(3-methoxybenzyl)oxy]benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial synthesis may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typically used.

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Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-20-7-4-5-16(13-20)15-28-19-11-9-17(10-12-19)22(26)25-24-14-18-6-2-3-8-21(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

OGTSGMJPVMDOPL-ZVHZXABRSA-N

SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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